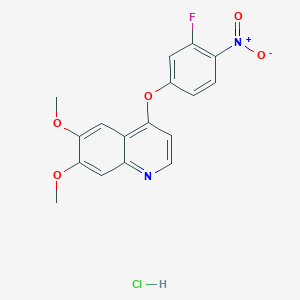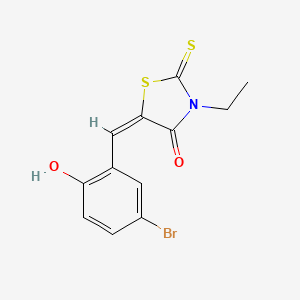
(E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one, also known as BHTT, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. BHTT belongs to the class of thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Applications De Recherche Scientifique
Antimicrobial Properties
Synthesis and Antimicrobial Activity
A series of compounds related to (E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one were synthesized and demonstrated good to moderate antimicrobial activity against gram-positive and gram-negative bacteria. These findings suggest potential applications in developing new antimicrobial agents (N. PansareDattatraya & S. Devan, 2015).
Concentration and Solvent Dependent Studies
Another study explored the molecular docking, DFT, and MD simulations of a similar compound, indicating its potential for pharmaceutical applications against microbial infections (Y. Mary et al., 2021).
Anticancer and Anti-Inflammatory Properties
Antitumor and Anti-Inflammatory Activity
Research on derivatives of thioxothiazolidinones has indicated potential antitumor and anti-inflammatory activities. This suggests a possible pathway for the development of new therapeutic agents (V. Horishny et al., 2020).
Evaluation of Cytotoxic Activity
Some derivatives of 5-(Hydroxybenzylidene)Thiazolidine-2,4-Diones, structurally related to the compound , were evaluated for cytotoxic activity, providing insights into potential anticancer applications (H. Tran et al., 2018).
Photodynamic Therapy for Cancer
- Photodynamic Therapy Applications: A study on zinc phthalocyanine derivatives, including a compound structurally similar to (E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one, showed promising properties as Type II photosensitizers for cancer treatment in photodynamic therapy (M. Pişkin et al., 2020).
Other Applications
Synthesis and Characterization
The synthesis and characterization of various thiazolidin-4-one derivatives, including those with similar structures to the compound of interest, have been extensively studied. These compounds have shown diverse biological activities, expanding the potential applications in different fields of medicinal chemistry (Z. Ge et al., 2006).
Novel Derivatives and Activities
The synthesis and activity evaluation of new derivatives of thiazolidin-4-one, including potential antimicrobial and anticancer properties, have been explored, indicating the broad scope of research and applications in drug development (Nazar Trotsko et al., 2018).
Propriétés
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S2/c1-2-14-11(16)10(18-12(14)17)6-7-5-8(13)3-4-9(7)15/h3-6,15H,2H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYCAIXXSWVPDV-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

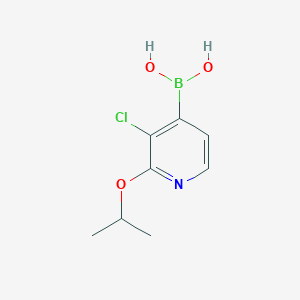
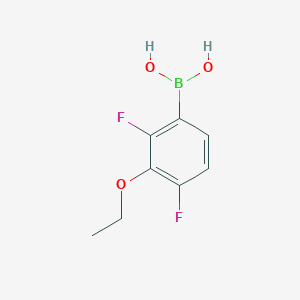
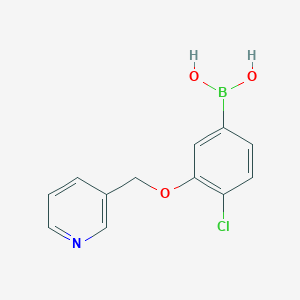
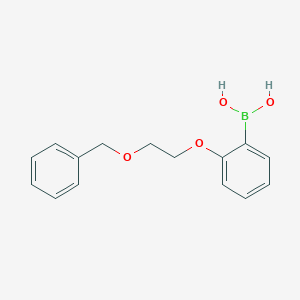



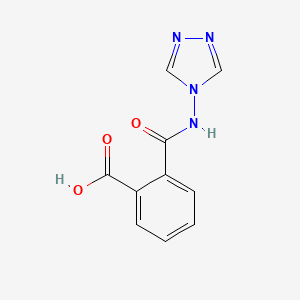
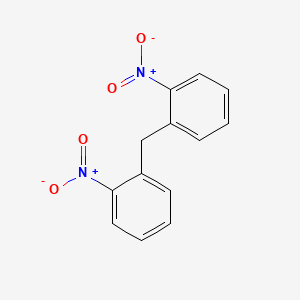
![1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine](/img/structure/B3060307.png)
![(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B3060308.png)


